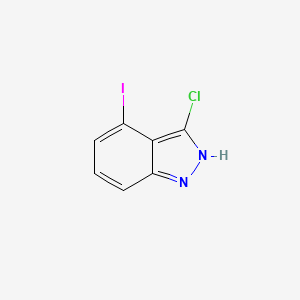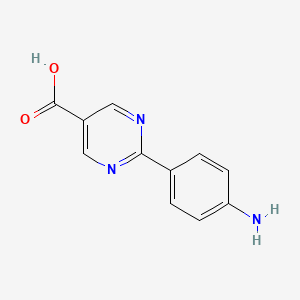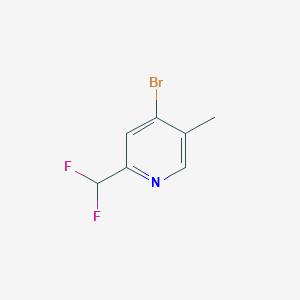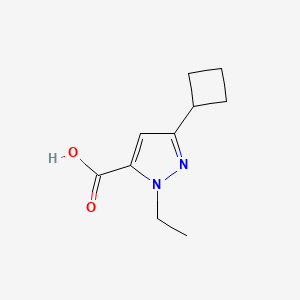
2-(5-(2-Methylfuran-3-yl)-1,3,4-oxadiazol-2-yl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-(2-Methylfuran-3-yl)-1,3,4-oxadiazol-2-yl)aniline is a heterocyclic compound that features a furan ring, an oxadiazole ring, and an aniline group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-(2-Methylfuran-3-yl)-1,3,4-oxadiazol-2-yl)aniline typically involves the cyclization of acyldithiocarbazate esters to form the oxadiazole ring. This can be achieved through oxidative cyclization of acylhydrazones or acylthiosemicarbazides. For example, the cyclization of substituted thiosemicarbazide in the presence of manganese(II) acetate results in the formation of the oxadiazole ring with the loss of hydrogen sulfide .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but the synthesis generally follows similar routes as those used in laboratory settings. The use of scalable and efficient synthetic methods, such as catalytic processes, is essential for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
2-(5-(2-Methylfuran-3-yl)-1,3,4-oxadiazol-2-yl)aniline undergoes various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The aniline group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens and nitrating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furan-2,5-dicarboxylic acid derivatives .
Applications De Recherche Scientifique
2-(5-(2-Methylfuran-3-yl)-1,3,4-oxadiazol-2-yl)aniline has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design due to its ability to interact with biological targets.
Materials Science: The compound can be used in the development of new materials with specific electronic and optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Mécanisme D'action
The mechanism of action of 2-(5-(2-Methylfuran-3-yl)-1,3,4-oxadiazol-2-yl)aniline involves its interaction with specific molecular targets. The oxadiazole ring can act as a hydrogen bond acceptor, while the aniline group can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(2-Methylfuran-3-yl)-N-phenyl-1,3,4-oxadiazol-2-amine: This compound shares a similar structure but lacks the aniline group.
4-(5-Aryl-3-methylfuran-3-yl)-1,2,3-thiadiazole: This compound contains a thiadiazole ring instead of an oxadiazole ring.
Uniqueness
2-(5-(2-Methylfuran-3-yl)-1,3,4-oxadiazol-2-yl)aniline is unique due to the presence of both the furan and oxadiazole rings, which confer specific electronic and steric properties. These features make it a versatile compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C13H11N3O2 |
|---|---|
Poids moléculaire |
241.24 g/mol |
Nom IUPAC |
2-[5-(2-methylfuran-3-yl)-1,3,4-oxadiazol-2-yl]aniline |
InChI |
InChI=1S/C13H11N3O2/c1-8-9(6-7-17-8)12-15-16-13(18-12)10-4-2-3-5-11(10)14/h2-7H,14H2,1H3 |
Clé InChI |
VBHHRTFIDPMZMK-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CO1)C2=NN=C(O2)C3=CC=CC=C3N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzyl 2-(3-(aminomethyl)phenyl)-4-oxo-3,4,5,6-tetrahydropyrido[3,4-D]pyrimidine-7(8H)-carboxylate](/img/structure/B11786749.png)
![(1S,5R)-7-methyl-3-oxa-7,9-diazabicyclo[3.3.1]nonane](/img/structure/B11786751.png)
![6-Chloro-2-(3-iodophenyl)-2H-benzo[d][1,2,3]triazol-5-amine](/img/structure/B11786772.png)
![2-(3-Bromophenyl)-5-((2,6-dimethylpiperidin-1-yl)methyl)benzo[d]oxazole](/img/structure/B11786776.png)





![1-(5-Ethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidine-3-carboxylic acid](/img/structure/B11786812.png)



